molecular formula C26H26N6O B2585832 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide CAS No. 1351634-35-9

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide

Numéro de catalogue B2585832
Numéro CAS: 1351634-35-9
Poids moléculaire: 438.535
Clé InChI: NWDQZWVWQVYSSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide, commonly known as BPIP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BPIP has been shown to inhibit the activity of a number of enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. In

Applications De Recherche Scientifique

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those with substitutions on the imidazole ring, have been extensively reviewed for their antitumor activities. Studies show that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have progressed through preclinical testing stages due to their promising anticancer properties. This suggests that our compound of interest, with its imidazole moiety, may also hold potential in the search for new antitumor drugs (Iradyan et al., 2009).

Inhibition of p38α MAP Kinase

Imidazole scaffolds have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The detailed review of the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds indicates their importance in developing therapies for diseases where inflammation is a key factor (Scior et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are vital for the treatment of type 2 diabetes mellitus, has explored various chemical groups, including pyrimidine derivatives. Given the broad range of chemical structures reviewed for their antidiabetic potential, the structural features of our compound may offer insights into novel DPP IV inhibition mechanisms (Mendieta et al., 2011).

Central Nervous System (CNS) Acting Drugs

The exploration of functional chemical groups for the synthesis of novel CNS acting drugs has highlighted the importance of heterocycles, including pyrimidine and imidazole derivatives. These compounds exhibit a wide range of CNS effects, from depression and euphoria to convulsion, suggesting potential areas of application for our compound in the development of new CNS therapies (Saganuwan, 2017).

Orientations Futures

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : “Synthesis, characterization, docking study and antimicrobial activity of some novel 1,3,4-oxadiazole derivatives.” Journal of the Iranian Chemical Society, 18(8), 1867-1876. Link : “Green and Catalyst-Free Synthesis of Some New Benzo [4,5]imidazo[1,2-a]pyrimidines.” Russian Journal of Organic Chemistry, 58(4), 646-651. Link

Propriétés

IUPAC Name

N-benzhydryl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c33-26(30-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21)22-11-14-31(15-12-22)23-17-24(29-18-28-23)32-16-13-27-19-32/h1-10,13,16-19,22,25H,11-12,14-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDQZWVWQVYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.